molecular formula C14H14N4OS B2456039 2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide CAS No. 97620-01-4

2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide

Cat. No.: B2456039
CAS No.: 97620-01-4
M. Wt: 286.35
InChI Key: KBNCBUSYTINVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide is a complex organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of an aminobenzoyl group and a phenylhydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide typically involves the condensation reaction between 4-aminobenzoyl chloride and N-phenylhydrazinecarbothioamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydrazine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the growth of bacteria by disrupting their cell membrane integrity or interfere with cancer cell proliferation by inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-(4-aminophenyl)benzothiazole: Similar in structure but contains a benzothiazole moiety.

    4-amino-N′-(4-aminobenzoyl)benzohydrazide: Shares the aminobenzoyl group but differs in the hydrazide moiety.

Uniqueness

2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[(4-aminobenzoyl)amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c15-11-8-6-10(7-9-11)13(19)17-18-14(20)16-12-4-2-1-3-5-12/h1-9H,15H2,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNCBUSYTINVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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